molecular formula C10H12N2O B13786593 4-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

4-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Cat. No.: B13786593
M. Wt: 176.21 g/mol
InChI Key: JDTRCZPCMMRFJM-UHFFFAOYSA-N
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Description

4-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a heterocyclic compound with a benzazepine core structure. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a nitro precursor followed by cyclization . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzazepines and their derivatives, which can have significant pharmacological activities .

Scientific Research Applications

4-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-amino-2,3,4,5-tetrahydro-2-benzazepin-1-one

InChI

InChI=1S/C10H12N2O/c11-8-5-7-3-1-2-4-9(7)10(13)12-6-8/h1-4,8H,5-6,11H2,(H,12,13)

InChI Key

JDTRCZPCMMRFJM-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC(=O)C2=CC=CC=C21)N

Origin of Product

United States

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